Cas no 790183-94-7 (2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride)

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethanol
- Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- (9CI)
- 2-[(1-methylimidazol-2-yl)methylamino]ethanol
- 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
- Ethanol,2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-
- 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol
- CHEMBL4532905
- 2-[(1-Methyl-1H-imidazol-2-ylmethyl)-amino]-ethanol
- 2-([(1-Methyl-1H-imidazol-2-yl)methyl]amino)ethanol, AldrichCPR
- 790183-94-7
- AKOS005174971
- 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol
- CS-0319420
- 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride
-
- MDL: MFCD08060608
- インチ: InChI=1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3
- InChIKey: CPWWBAFHFQKNFI-UHFFFAOYSA-N
- ほほえんだ: CN1C=CN=C1CNCCO
計算された属性
- せいみつぶんしりょう: 155.105862047g/mol
- どういたいしつりょう: 155.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 50.1Ų
2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M224748-500mg |
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |
790183-94-7 | 500mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM304616-1g |
2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethanol |
790183-94-7 | 95% | 1g |
$296 | 2024-07-23 | |
A2B Chem LLC | AH78906-500mg |
2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |
790183-94-7 | >95% | 500mg |
$467.00 | 2023-12-30 | |
TRC | M224748-250mg |
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |
790183-94-7 | 250mg |
$ 50.00 | 2022-06-04 | ||
TRC | M224748-2.5g |
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |
790183-94-7 | 2.5g |
$ 115.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390090-1g |
2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol |
790183-94-7 | 95+% | 1g |
¥613.00 | 2024-07-28 | |
A2B Chem LLC | AH78906-1g |
2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |
790183-94-7 | 95% | 1g |
$63.00 | 2024-04-19 | |
A2B Chem LLC | AH78906-5g |
2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |
790183-94-7 | 95% | 5g |
$187.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390090-5g |
2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol |
790183-94-7 | 95+% | 5g |
¥1848.00 | 2024-07-28 |
2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochlorideに関する追加情報
Professional Introduction to 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride (CAS No. 790183-94-7)
2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride, a compound with the chemical identifier CAS No. 790183-94-7, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular framework of this compound incorporates a 1-methyl-1H-imidazol-2-yl moiety, which is known for its versatile interaction capabilities with biological targets, making it a valuable scaffold for medicinal chemists.
The dihydrochloride salt form of this compound enhances its solubility and stability, which are critical factors in pharmaceutical formulations. These properties make it particularly suitable for use in various biochemical assays and as an intermediate in the synthesis of more complex molecules. The presence of both amine and hydroxyl functional groups provides multiple points for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.
In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. The 1-methyl-1H-imidazol-2-yl group, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. This compound’s potential as an inhibitor or activator of key enzymes has been explored in several preclinical studies, suggesting its utility in treating a variety of therapeutic conditions.
One of the most promising applications of 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride is in the field of immunomodulation. Research indicates that this compound can interact with immune cell receptors, potentially influencing immune responses through mechanisms such as inhibiting cytokine production or modulating T-cell activity. These findings are particularly relevant in the context of developing treatments for autoimmune diseases and chronic inflammatory disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The dihydrochloride salt formation is typically achieved through treatment with hydrochloric acid, which not only improves the compound’s handling characteristics but also enhances its pharmacokinetic properties.
Evaluation of the pharmacological properties of 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes implicated in metabolic disorders, suggesting potential therapeutic benefits in managing conditions such as diabetes and hyperlipidemia. Additionally, preliminary animal models have shown that this compound can modulate neural activity, indicating possible applications in neuropharmacology.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Acute toxicity studies have shown that it exhibits low toxicity at commonly used doses, making it a promising candidate for further clinical development. However, long-term studies are necessary to fully assess its safety and potential side effects. Pharmacokinetic studies have also provided valuable insights into how the body processes this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride and biological targets. These computational approaches have helped identify key binding sites on target proteins and predict how modifications to the molecular structure might influence its biological activity. Such insights are crucial for optimizing drug candidates before they enter clinical trials.
The future direction of research on this compound includes exploring its potential as a lead molecule for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. Furthermore, advancements in biocatalysis and green chemistry may provide more sustainable methods for synthesizing this compound on an industrial scale.
In conclusion, 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and promising biological activities position it as a valuable tool for both research and therapeutic development. As our understanding of its pharmacological properties continues to grow, so too will its potential applications across multiple therapeutic areas.
790183-94-7 (2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride) 関連製品
- 1805622-21-2(2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)
- 1261891-16-0(5-(5-fluoro-2-methylphenyl)-2-hydroxybenzonitrile)
- 947249-25-4(5-bromo-3-cyclobutoxypyrazin-2-amine)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 1202411-98-0(4-amino-1-(trifluoromethyl)cyclohexanol)
- 2171820-04-3(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid)
- 2229308-19-2(1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde)
- 2138568-80-4(N-ethyl-5-fluoropyrazin-2-amine)
- 1628703-41-2(2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1806768-34-2(3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol)




